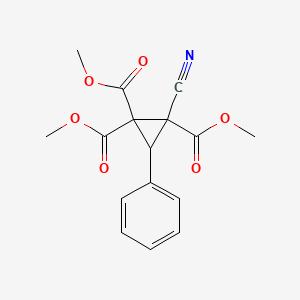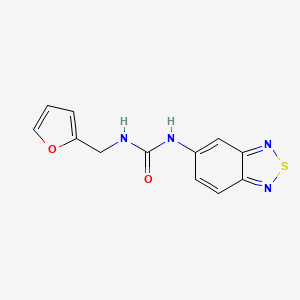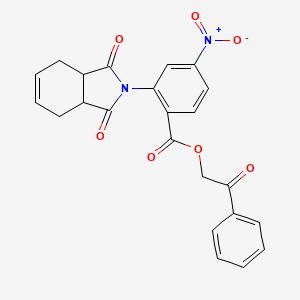
1,1,2-TRIMETHYL 2-CYANO-3-PHENYLCYCLOPROPANE-1,1,2-TRICARBOXYLATE
Vue d'ensemble
Description
1,1,2-Trimethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure
Applications De Recherche Scientifique
1,1,2-Trimethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-trimethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trimethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1,1,2-trimethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate involves its interaction with specific molecular targets and pathways. For example, its cyano group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane derivatives: Compounds such as 1,1-dimethylcyclopropane and 1,1,2-trimethylcyclopropane share structural similarities with 1,1,2-trimethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate.
Phenyl-substituted cyclopropanes: Compounds like 2-phenylcyclopropane-1-carboxylate exhibit similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring, cyano group, and multiple ester functionalities
Propriétés
IUPAC Name |
trimethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-12(18)15(9-17)11(10-7-5-4-6-8-10)16(15,13(19)22-2)14(20)23-3/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHDYCJRZGXJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-{[(2-Ethylphenyl)amino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B4010205.png)

![[2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenoxy]acetic acid](/img/structure/B4010219.png)

![1-[3-(3,5-dimethylphenyl)propanoyl]-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B4010238.png)
![N-(4-chlorobenzyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4010244.png)
![7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4010253.png)
![5-benzyl-3,4,5-triazatetracyclo[5.5.1.02,6.08,12]trideca-3,9-diene](/img/structure/B4010254.png)

![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4010270.png)
![Methyl 2-cyclopentyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B4010275.png)
![N-[1-(3-phenylpropyl)piperidin-3-yl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B4010288.png)
![1-[5-(Cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone](/img/structure/B4010296.png)
![10-(2-fluorophenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4010302.png)
